5-(3-chlorophenyl)-2,3-dihydro-1H-indole
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Overview
Description
5-(3-chlorophenyl)-2,3-dihydro-1H-indole is a heterocyclic compound that features an indole core structure substituted with a 3-chlorophenyl group Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-2,3-dihydro-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which is then subjected to cyclization using an acid catalyst such as p-toluenesulfonic acid in toluene . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indole-2,3-diones, and fully saturated indole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(3-chlorophenyl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of 5-(3-chlorophenyl)-2,3-dihydro-1H-indole, known for its wide range of biological activities.
3-chloroindole: A similar compound with a chlorine substituent on the indole ring, exhibiting different reactivity and biological properties.
2,3-dihydro-1H-indole: The fully saturated analog of indole, with different chemical and biological characteristics.
Uniqueness
This compound is unique due to the presence of the 3-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
5-(3-chlorophenyl)-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-5,8-9,16H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCCMFIOGZWBKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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